Home > Products > Screening Compounds P128579 > Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate - 889955-17-3

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

Catalog Number: EVT-3180715
CAS Number: 889955-17-3
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-Ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

    Compound Description: This compound features a benzothiazine moiety, a 1,2,3-triazole ring, and an ethyl acetate group. The benzothiazine unit adopts an envelope conformation with the sulfur atom as the flap. The crystal structure reveals weak intramolecular C—H⋯O(carbonyl) interactions influencing the ethyl acetate side chain conformation. []

    Relevance: While structurally distinct from Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound shares a common motif: the presence of an ethyl acetate group. This suggests potential similarities in their chemical reactivity or potential applications as building blocks in organic synthesis. Furthermore, both compounds highlight the importance of conformational analysis in understanding their properties and potential interactions. []

6-(3-Hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol

    Compound Description: This compound, a neolignan, features a 2,3-dihydrobenzo[b]-1,4-dioxin core with a 3-hydroxy-1-propenyl substituent at the 6-position and a phenyl group at the 2-position. Its synthesis involves a regioselective condensation reaction with 3,4-dihydroxybenzaldehyde, highlighting the importance of controlling regiochemistry in obtaining the desired product. []

    Relevance: This compound shares the central 2,3-dihydrobenzo[b]-1,4-dioxin ring system with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate. The presence of different substituents highlights the versatility of this core structure as a scaffold for building diverse chemical entities. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

    Compound Description: This compound, a 1,4-benzodioxan-substituted chalcone derivative, demonstrates selective and reversible inhibition of human monoamine oxidase B (hMAO-B). With an IC50 of 0.026 µM and a selectivity index exceeding 1538, it holds promise as a potential therapeutic agent for neurological disorders. []

    Relevance: This compound shares a strong structural similarity with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, both incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The key difference lies in the substituents attached to this core. The presence of the chalcone moiety in this compound contributes to its hMAO-B inhibitory activity. []

N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine

    Compound Description: This compound is a crucial intermediate in synthesizing Doxazosin, an anti-hypertensive drug used to treat hypertension and symptoms associated with benign prostate hyperplasia (BPH). Improved synthetic processes for this compound, starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate, have been developed to enhance yield and efficiency. []

    Relevance: This compound, like Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, contains the 2,3-dihydrobenzo[1,4]dioxin scaffold. The difference lies in the presence of a piperazine ring linked through a carbonyl group. This compound's significance as a pharmaceutical intermediate underscores the relevance of the shared scaffold in medicinal chemistry. []

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate

    Compound Description: This compound demonstrates matriptase-2 inhibitory activity with an IC50 value below 10 µM. Matriptase-2, a liver enzyme, is a potential therapeutic target for treating iron overload syndromes. This compound's discovery emerged from a focused screening of a compound library, highlighting the effectiveness of such approaches in drug discovery. []

    Relevance: This compound, similar to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, features the 2,3-dihydrobenzo[b][1,4]dioxin unit. This compound's identification as a matriptase-2 inhibitor emphasizes the shared scaffold's potential in developing therapeutic agents. []

(R)-3,4-dihydroxy-5,4',alpha-trimethoxybibenzyl (Dendrocandin A)

    Compound Description: This new compound, isolated from the stems of Dendrobium candidum, is a bibenzyl derivative with three methoxy groups and two hydroxyl groups. Its discovery alongside other known bibenzyls emphasizes the chemical diversity found in natural sources. []

    Relevance: While structurally dissimilar to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound's isolation from Dendrobium candidum alongside other compounds with structural similarities to the target compound indicates the plant might be a source of structurally related compounds of interest. []

    Compound Description: Isolated from Dendrobium candidum, this novel compound incorporates a 2,3-dihydrobenzo[1,4]dioxin moiety, a benzene ring, and multiple methoxy and hydroxy substituents. Its co-occurrence with Dendrocandin A and other bibenzyls underscores the richness of Dendrobium candidum as a source of diverse natural products. []

    Relevance: This compound shares the 2,3-dihydrobenzo[1,4]dioxin unit with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, further reinforcing the significance of this structural motif in various chemical contexts. Its isolation from Dendrobium candidum alongside other related compounds suggests potential opportunities for discovering new derivatives with interesting biological activities. []

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulphonamide (A61603)

    Compound Description: This compound is an α1-adrenoceptor agonist used to investigate the effects of testosterone on rat prostate contractility. Studies demonstrated that testosterone treatment enhanced the sensitivity of the prostate to α1-adrenoceptor agonists, including A61603. []

    Relevance: While structurally distinct from Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound's use in studying α1-adrenoceptor mediated responses in the prostate suggests a potential area of research for exploring the biological activities of compounds containing the 1,4-benzodioxan moiety. []

(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[2-(2,6-dimethoxy-phenoxy)-ethyl]-amine (ST587)

    Compound Description: This compound, an α1-adrenoceptor agonist, was employed in studying the impact of testosterone on rat prostate contractility. Results showed that testosterone treatment increased the sensitivity of the prostate to this and other α1-adrenoceptor agonists. []

    Relevance: This compound shares the 2,3-dihydrobenzo[1,4]dioxin structural feature with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate. Its use in investigating α1-adrenoceptor function, alongside other agonists, implies potential research avenues for exploring the biological activity of compounds incorporating this common scaffold. []

2-(2,6-dimethoxyphenoxyethyl) aminomethyl-1,4-benzodioxane (WB4101)

    Compound Description: This compound acts as an α1-adrenoceptor antagonist and was used in studying the effects of testosterone on rat prostate contractility. While testosterone treatment did not alter its binding affinity (KB value), it did influence the affinity of another antagonist, prazosin, suggesting differential modulation of α1-adrenoceptor subtypes by testosterone. []

    Relevance: This compound is closely related to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, sharing the central 1,4-benzodioxan moiety. Its role as an α1-adrenoceptor antagonist further strengthens the evidence for this scaffold's relevance in pharmacological research. []

1-[biphenyl-2-yloxy]-4-imino-4-piperidin-1-yl-butan-2-ol (AH11110A)

    Compound Description: Initially proposed as a selective α1B-adrenoceptor antagonist, further research revealed that AH11110A exhibits a more complex pharmacological profile, interacting with both α1- and α2-adrenoceptors. Its ability to enhance the contractility of rat vas deferens and induce vasodilation in the perfused rat kidney underscores its non-selective nature. []

    Relevance: Although structurally distinct from Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, this compound's investigation in the context of α-adrenoceptor pharmacology suggests a potential research direction for exploring the biological activity of compounds containing the 1,4-benzodioxan moiety. Specifically, future studies could investigate the potential interaction of such compounds with different α-adrenoceptor subtypes. []

(+/-)-1,3,5-trimethyl-6-[[3-[4-((2,3-dihydro-2-hydroxymethyl)-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]amino]-2,4(1H,3H)-pyrimidinedione (B8805-033)

    Compound Description: Confirmed as a selective α1A-adrenoceptor antagonist, B8805-033 was instrumental in differentiating the α1-adrenoceptor subtypes mediating contractions in rat tail artery. Its selective antagonism of the α1A-adrenoceptor subtype allowed for the isolation and characterization of the α1B-adrenoceptor-mediated component of noradrenaline-induced contractions. []

    Relevance: This compound is closely related to Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, both containing the 2,3-dihydro-1,4-benzodioxin moiety. This compound's ability to differentiate α1-adrenoceptor subtypes highlights the potential of compounds with this shared scaffold in developing selective pharmacological tools for studying adrenergic receptor function. []

(6)-[4-(1-[2,3-dimethylphenyl]ethyl)-1H-imidazole]HCl (Medetomidine)

    Compound Description: This compound exhibits intriguing behavior at α2A-adrenoceptors in human erythroleukemia cells. Its enantiomers, dexmedetomidine and levomedetomidine, demonstrate opposing effects. Dexmedetomidine acts as an agonist, while levomedetomidine functions as an inverse agonist, highlighting the importance of stereochemistry in determining pharmacological activity. []

    Relevance: While not directly sharing structural features with Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, medetomidine's investigation as a "protean agonist" - capable of activating uncoupled receptors and inhibiting precoupled receptors - provides a valuable pharmacological context. This concept might be relevant when exploring the potential activity of the target compound at different receptor subtypes or in systems with varying levels of constitutive receptor activity. []

Overview

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is a chemical compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that can exhibit various biological activities, making it a subject of interest in drug discovery and development.

Source

This compound can be synthesized through several methods, often involving the reaction of benzodioxan derivatives with oxoacids or related compounds. Research has indicated that derivatives of benzodioxan can be modified to yield various functionalized products, including the target compound.

Classification

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety. It is also categorized under benzodioxan derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes:

  1. Formation of Benzodioxan Derivative: A starting material such as 1,4-benzodioxan-2-carboxaldehyde is reacted with appropriate reagents to form an intermediate.
  2. Condensation Reaction: The intermediate is then subjected to a condensation reaction with ethyl acetoacetate or similar compounds under basic or acidic conditions.
  3. Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but may vary based on the specific synthetic route chosen .

Molecular Structure Analysis

Structure

The molecular structure of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate can be represented as follows:

C13H12O5\text{C}_{13}\text{H}_{12}\text{O}_5

This structure includes an ethyl group attached to a carbonyl carbon connected to a 1,4-benzodioxan moiety.

Data

  • Molecular Weight: Approximately 236.23 g/mol
  • Functional Groups: Ester (from the ethyl group), carbonyl (from the oxo group), and aromatic (from the benzodioxan).

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data can provide further insights into the molecular structure and confirm the presence of functional groups through characteristic peaks.

Chemical Reactions Analysis

Reactions

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate can undergo various chemical reactions typical for esters and ketones:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze back to its corresponding acid and alcohol.
  2. Transesterification: The ester can react with alcohols to form different esters.
  3. Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

Technical details about reaction mechanisms often involve nucleophilic attack on the carbonyl carbon, leading to subsequent transformations depending on the reagents used .

Mechanism of Action

Process

The mechanism of action for Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is not fully elucidated but may involve interactions at specific biological targets such as enzymes or receptors. The presence of the benzodioxan ring suggests potential activity related to neurotransmitter systems or other pathways involved in cellular signaling.

Data

Research indicates that modifications on benzodioxan derivatives can lead to varied biological effects, including anti-inflammatory and analgesic properties. Further studies are necessary to clarify its precise mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline substance.
  • Melting Point: Specific melting point data would need experimental determination but is generally expected to be within a certain range based on similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; less soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide insights into stability and thermal properties .

Applications

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate has potential applications in:

  1. Medicinal Chemistry: As a precursor for synthesizing bioactive compounds.
  2. Pharmaceutical Development: Investigated for its therapeutic potential against various diseases due to its structural properties.
  3. Research Tool: Used in studies exploring the biological activity of benzodioxan derivatives.

Further exploration into its pharmacological profile could lead to significant advancements in drug development strategies targeting specific diseases .

Introduction to 1,4-Benzodioxane Derivatives in Organic Synthesis

1,4-Benzodioxane derivatives represent a privileged scaffold in medicinal chemistry and synthetic organic chemistry, characterized by a fused bicyclic system incorporating an ethylenedioxy bridge. These compounds exhibit remarkable structural versatility and have been extensively utilized as core building blocks for pharmaceuticals, agrochemicals, and functional materials. Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate (Chemical Name: ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate) exemplifies this class of molecules, featuring both the 1,4-benzodioxane moiety and a reactive β-ketoester functional group [1] [6]. This molecular architecture combines the inherent stability and pharmacological relevance of the benzodioxane system with the synthetic versatility of the β-ketoester group, enabling diverse chemical transformations. The compound is commercially available as a specialty synthetic intermediate and is classified under chemical impurities, highlighting its role in the synthesis and purification of active pharmaceutical ingredients [1]. Its structural complexity arises from the presence of a stereogenic center at the 2-position of the benzodioxane ring, which provides opportunities for enantioselective synthesis and the development of chiral therapeutics.

Historical Development of 1,4-Benzodioxane-Based Pharmacophores

The exploration of 1,4-benzodioxane derivatives in medicinal chemistry dates to the mid-20th century, with significant advancements occurring through structural modifications of the core scaffold. Early synthetic work documented in the Journal of the American Chemical Society (1955) established fundamental routes to benzodioxane carboxylic acid derivatives, laying the groundwork for subsequent pharmacological development [6]. Ethyl 1,4-benzodioxan-2-carboxylate (CAS: 4739-94-0) emerged as a pivotal synthetic precursor to numerous pharmacologically active compounds, particularly serving as an intermediate for presynaptic α2-adrenoreceptor antagonists and potential antidepressants [6]. This compound continues to be commercially available from specialty chemical suppliers with high purity specifications (>98% purity) for research applications [6].

Table 1: Key Pharmacophores Derived from 1,4-Benzodioxane Intermediates

Therapeutic ClassRepresentative AgentRole of Benzodioxane UnitSynthetic Precursor
α-Adrenergic AntagonistsDoxazosinCore pharmacophore for receptor bindingEthyl 1,4-benzodioxan-2-carboxylate
Calcium Channel BlockersBenzodioxane aminoalkyl derivativesStructural framework for calcium antagonism2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid ethyl ester
Antidepressants (Investigational)AminoalkylbenzodioxinsBioisostere for neurotransmitter mimicryBenzodioxane carboxylate intermediates
AntibacterialsBenzodioxane-linked β-lactamsSpatial orientation for target interactionFunctionalized benzodioxane building blocks

The structural evolution progressed significantly with the development of doxazosin (a quinazoline derivative containing the benzodioxane moiety), where ethyl 1,4-benzodioxan-2-carboxylate was identified as a critical precursor and its derivatives (including Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate) are monitored as process-related impurities in pharmaceutical manufacturing [1] [6]. Modern synthetic approaches employ advanced catalytic methods, including enzymatic routes for kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid, which enable the production of enantiomerically pure intermediates essential for developing stereoselective drugs [6] [8]. Contemporary research focuses on leveraging the benzodioxane scaffold in multi-target therapeutics, particularly through incorporation into molecular hybrids such as Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate, where the β-ketoester functionality enables further derivatization via multicomponent reactions and cyclocondensation pathways [1] [8].

Significance of the 1,4-Benzodioxan-2-yl Moiety in Bioactive Molecule Design

The 1,4-benzodioxan-2-yl moiety confers distinctive structural and electronic properties that enhance drug-receptor interactions and improve pharmacokinetic profiles. This bicyclic system exhibits moderate lipophilicity (calculated logP ~2.0-3.5 for derivatives) while maintaining sufficient water solubility for biological evaluation, effectively balancing these critical pharmaceutical parameters [5] [6]. The electron-rich environment created by the two oxygen atoms facilitates π-stacking interactions with aromatic residues in biological targets, while the semi-rigid structure provides conformational restraint that reduces the entropic penalty upon binding [6] [8].

Stereochemical considerations are paramount, as the chiral center at the 2-position creates distinct enantiomers with potentially divergent biological activities. For instance, ethyl 1,4-benzodioxane-2-carboxylate (a key precursor) exists as enantiomers that can be resolved enzymatically to produce optically pure intermediates for asymmetric synthesis [6]. The substitution pattern at this chiral center critically influences receptor recognition; in Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate, the presence of the 3-oxopropanoate chain introduces a prochiral center adjacent to the existing stereocenter, creating opportunities for diastereoselective transformations [1] [6]. Molecular modeling studies indicate that the benzodioxane oxygen atoms participate in hydrogen-bonding networks with target proteins, while the methylene bridge allows adaptive conformational changes that accommodate binding pocket variations across receptor subtypes [8].

The synthetic versatility of this moiety enables diverse structural modifications, particularly through the reactivity of the carboxyethyl group in derivatives like ethyl 1,4-benzodioxan-2-carboxylate. This intermediate undergoes transformations including reduction to alcohols, transesterification, amidation, and nucleophilic displacement, facilitating the creation of compound libraries for structure-activity relationship studies [6]. In complex derivatives such as Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, the β-ketoester group offers additional sites for chemical modification, allowing chemists to introduce heterocyclic systems or extend molecular frameworks through Claisen-type condensations and ring-forming reactions [1] [8]. This chemical flexibility has been exploited in developing calcium antagonists and monoamine reuptake inhibitors, where the benzodioxane unit serves as a conformationally constrained bioisostere for catechol moieties [6] [8].

Role of β-Ketoester Functional Groups in Multicomponent Reaction Systems

The β-ketoester group in Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate represents a highly versatile functional array that enables participation in diverse multicomponent reaction (MCR) systems. This moiety exhibits ambident electrophilic-nucleophilic character: the carbonyl groups are susceptible to nucleophilic attack, while the acidic α-protons (pKa ~9-11) can be deprotonated to form nucleophilic enolates [1] [7]. Ethyl 3-oxopropanoate derivatives serve as fundamental building blocks in pharmaceutical synthesis due to this dual reactivity [7]. The presence of the benzodioxane ring further modifies the electronic properties of the β-ketoester system, with the electron-donating dioxane oxygen atoms slightly reducing the electrophilicity of the carbonyl groups compared to aliphatic β-ketoesters while maintaining sufficient reactivity for condensation reactions.

Table 2: Multicomponent Reactions Enabled by β-Ketoester Functionality

Reaction TypeKey PartnersResulting StructureSynthetic Application
Knorr Pyrrole SynthesisPrimary amines, α-hydroxyketonesPolysubstituted pyrrolesHeterocyclic building blocks for medicinal chemistry
Hantzsch DihydropyridineAldehydes, ammonium acetate1,4-DihydropyridinesCalcium channel modulator precursors
Biginelli ReactionAldehydes, (thio)ureaDihydropyrimidinonesBioactive heterocyclic scaffolds
Enolate AlkylationAlkyl halidesα-Substituted β-ketoestersExtended carbon chain derivatives
Knoevenagel CondensationAromatic aldehydesBenzylidene derivativesFluorescent materials and drug candidates

This functional group demonstrates exceptional utility in heterocyclic synthesis, particularly in constructing nitrogen-containing systems relevant to pharmaceutical development. For example, the compound readily undergoes Knorr pyrrole formation when reacted with primary amines and α-hydroxyketones, producing highly substituted pyrrole derivatives that incorporate the benzodioxane moiety [1] [8]. In the Hantzsch dihydropyridine synthesis, it serves as a bis-electrophilic component, condensing with aldehydes and ammonia equivalents to generate dihydropyridine libraries with potential cardiovascular activity [7] [8]. The β-ketoester functionality also facilitates one-pot Biginelli reactions with aldehydes and (thio)urea components, yielding dihydropyrimidinone (DHPM) scaffolds that exhibit diverse biological activities ranging from kinase inhibition to antimicrobial effects [8].

Modern synthetic applications exploit the enhanced reactivity of β-ketoesters under green chemistry conditions. Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate participates in catalyst-free condensations in aqueous media and microwave-accelerated cyclizations that significantly reduce reaction times and improve yields compared to conventional thermal methods [8]. The compound's stability allows for storage under inert atmosphere at low temperatures without significant decomposition, making it suitable for automated parallel synthesis platforms [1] [7]. Recent advances have demonstrated its utility in flow chemistry systems, where controlled reaction parameters enable precise kinetic control in the synthesis of complex heterocyclic systems, including benzodiazepine and 1,4-oxazepane derivatives that incorporate the benzodioxane moiety as a fixed structural element [5] [8]. These methodologies highlight how the strategic incorporation of both the benzodioxane scaffold and β-ketoester functionality in a single molecule creates a versatile building block for drug discovery pipelines.

Properties

CAS Number

889955-17-3

Product Name

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3

InChI Key

NKDFZZZPEMQLLA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1

Canonical SMILES

CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.